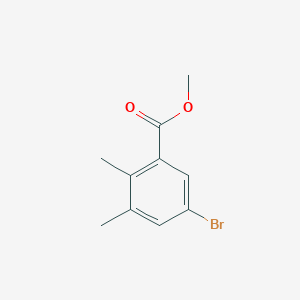

Methyl 5-bromo-2,3-dimethylbenzoate

Description

Properties

IUPAC Name |

methyl 5-bromo-2,3-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYNLKROHGNDMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293841 | |

| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5613-28-5 | |

| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2,3-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and structure of Methyl 5-bromo-2,3-dimethylbenzoate

Topic: Chemical Properties and Structure of Methyl 5-bromo-2,3-dimethylbenzoate Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

The "Ortho-Blocked" Scaffold for Regioselective Arylation

Executive Summary

Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5 ) is a specialized aryl bromide building block used in the synthesis of complex pharmaceutical intermediates. Unlike its more common isomers (e.g., the 2,4- or 2,5-dimethyl analogues), this compound features a unique 2,3-dimethyl substitution pattern . This structural motif provides significant steric shielding to the ester moiety, allowing for highly chemoselective transformations at the 5-bromo position without compromising the carboxylate functionality. This guide analyzes its structural advantages, synthesis pathways, and utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Data |

| IUPAC Name | Methyl 5-bromo-2,3-dimethylbenzoate |

| CAS Number | 5613-28-5 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| SMILES | COC(=O)C1=CC(Br)=CC(C)=C1C |

| Appearance | White to off-white crystalline solid |

| Melting Point | 49–53 °C (Typical range for similar isomers) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Acid Precursor | 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) |

Structural Analysis: The "Steric Lock" Effect

The defining feature of Methyl 5-bromo-2,3-dimethylbenzoate is the proximity of the C2 and C3 methyl groups to the ester at C1.

-

Steric Shielding: The C2-methyl group is ortho to the ester. This creates a "steric lock" that retards nucleophilic attack at the carbonyl carbon. In multi-step synthesis, this allows the ester to survive conditions (e.g., mild basic hydrolysis or nucleophilic reagents) that would cleave less hindered benzoates.

-

Electronic Activation: The bromine atom at C5 is electronically activated for oxidative addition. It sits para to the C2-methyl and ortho to the C3-methyl. Both methyl groups are weak electron donors (inductive effect), which slightly increases electron density in the ring but does not deactivate the C-Br bond toward Pd(0) insertion.

Visualization: Electronic Directing Effects

The following diagram illustrates why the 5-position is the thermodynamically favored site for bromination during synthesis.

Figure 1: Regiochemical logic for the synthesis of the 5-bromo isomer. The cooperative directing effects of the alkyl groups favor the 5-position.

Synthesis & Manufacturing

The industrial preparation typically follows a two-step sequence starting from commercially available 2,3-dimethylbenzoic acid (o-xylene derivative).

Step 1: Electrophilic Bromination

Reagents: Br₂, FeBr₃ (cat.) or NBS, H₂SO₄. Mechanism: The 2,3-dimethyl substitution pattern directs the incoming electrophile (Br⁺) primarily to the 5-position. The 4-position is sterically crowded (sandwiched between methyls), and the 6-position is sterically hindered by the adjacent carboxyl group.

-

Critical Control Point: Temperature must be controlled (< 30°C) to prevent radical bromination of the benzylic methyl groups.

Step 2: Esterification

Reagents: MeOH, H₂SO₄ (cat.) or SOCl₂, MeOH. Note: Due to the steric hindrance at C1 (from the C2-methyl), standard Fischer esterification may require longer reaction times or higher temperatures (reflux) compared to unhindered benzoic acids.

Reactivity Profile & Applications

Methyl 5-bromo-2,3-dimethylbenzoate serves as a bifunctional scaffold. Its value lies in the orthogonality of its two functional groups.

A. Suzuki-Miyaura Cross-Coupling

The aryl bromide is an excellent partner for Suzuki couplings.[1][2] The steric bulk of the methyl groups does not significantly interfere with the Pd-catalyst at the C5 position, as it is distal from the C2/C3 hindrance.

-

Application: Synthesis of biaryl scaffolds for kinase inhibitors.

-

Selectivity: The ester remains intact, serving as a latent handle for later derivatization (e.g., conversion to an amide or alcohol).

B. Carbonylation

Palladium-catalyzed carbonylation (CO insertion) can convert the C-Br bond into a second ester or amide, creating phthalate-like derivatives with specific substitution patterns.

C. Hydrolysis Resistance

The "2,3-dimethyl effect" makes the methyl ester significantly more resistant to saponification than a standard benzoate. This allows chemists to perform basic workups or other base-mediated transformations on the C5 substituent without accidentally hydrolyzing the ester.

Experimental Workflow: Divergent Synthesis

Figure 2: Divergent synthetic pathways. Pathway A (Suzuki) is the primary utility, leveraging the stability of the ester.

Experimental Protocol: Suzuki Coupling

Standard Operating Procedure (SOP) for coupling hindered aryl bromides.

Objective: Couple Methyl 5-bromo-2,3-dimethylbenzoate with Phenylboronic acid.

-

Preparation: In a glovebox or under Argon, charge a reaction vial with:

-

Methyl 5-bromo-2,3-dimethylbenzoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂[3]·DCM (0.03 equiv) - Chosen for robustness with aryl bromides.

-

K₂CO₃ (2.0 equiv)

-

-

Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for activating the boronic acid.

-

Reaction: Seal and heat to 90°C for 4–12 hours.

-

Note: Monitor via LCMS. The starting material (Br) should disappear. If conversion is slow, check for dehalogenation (a common side reaction in hindered systems) or increase catalyst loading.

-

-

Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

-

Success Indicator: Appearance of the biaryl peak (M+1 - OMe) in LCMS.

-

Self-Check: If the ester hydrolyzes, you used too strong a base or too high a temperature. Switch K₂CO₃ to K₃PO₄ or reduce water content.

Safety & Stability (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

-

Incompatibility: Strong oxidizing agents, strong bases (will eventually hydrolyze ester).

References

-

ChemicalBook. (2025).[4] Methyl 5-bromo-2,3-dimethylbenzoate Product Properties and CAS 5613-28-5. Retrieved from

-

BLD Pharm. (2025). 5-Bromo-2,3-dimethylbenzoic acid (CAS 5613-27-4) Technical Data. Retrieved from [5]

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the coupling protocol).

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl 5-bromo-2-methylbenzoate (Analogous Safety Data). Retrieved from

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. 4-Bromo-2,5-dimethylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 1255209-34-7|3-Bromo-2,5-dimethylbenzoic acid|BLD Pharm [bldpharm.com]

Methyl 5-bromo-2,3-dimethylbenzoate: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary & Chemical Identity

In modern medicinal chemistry and advanced materials science, functionalized aromatic building blocks are the cornerstone of complex molecular architectures. Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) is a highly versatile, orthogonally protected intermediate. It features a unique substitution pattern that offers both a robust handle for transition-metal-catalyzed cross-coupling and significant steric bulk, making it an invaluable precursor in the synthesis of sterically hindered biaryl systems, such as renin inhibitors and advanced polymeric resins [1, 3].

To establish a baseline for experimental design, the quantitative physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical and Identification Data

| Parameter | Value |

| IUPAC Name | Methyl 5-bromo-2,3-dimethylbenzoate |

| CAS Number | 5613-28-5 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Parent Acid CAS | 5613-27-4 (5-bromo-2,3-dimethylbenzoic acid) |

| Physical State | Solid (typically white to off-white powder) |

| Reactivity Handles | Aryl bromide (electrophile), Methyl ester (protecting/directing group) |

Data corroborated by commercial chemical inventory standards [1, 2].

Structural Rationale & Mechanistic Significance

As an application scientist, selecting the right building block is never arbitrary; it is a calculated decision based on electronic and steric causality. The architecture of Methyl 5-bromo-2,3-dimethylbenzoate serves three distinct mechanistic purposes:

-

The 5-Bromo Substituent (The Electrophilic Handle): Bromine at the 5-position provides an ideal leaving group for oxidative addition by Palladium(0) or Nickel(0) catalysts. Unlike aryl chlorides, which often require specialized, electron-rich phosphine ligands to break the strong C-Cl bond, the C-Br bond strikes the perfect balance between stability during storage and reactivity during Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings [4].

-

The 2,3-Dimethyl Groups (The Steric Directors): The adjacent methyl groups exert significant steric hindrance. In drug development, particularly when synthesizing biaryl APIs (Active Pharmaceutical Ingredients), this steric bulk restricts bond rotation. This restricted rotation can induce atropisomerism, allowing medicinal chemists to lock the molecule into a specific bioactive conformation, thereby increasing target affinity and reducing off-target toxicity [3].

-

The Methyl Ester (The Orthogonal Protector): The ester masks the acidic proton of the parent carboxylic acid. If left unprotected, the free carboxylic acid could coordinate with transition metal catalysts, poisoning them or leading to unwanted side reactions. The methyl ester is robust under neutral and mildly basic cross-coupling conditions but can be easily cleaved via saponification when the free acid is required for subsequent amide coupling [3].

Experimental Methodologies: Synthesis & Validation

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an observable indicator to ensure the integrity of the workflow.

Protocol A: Synthesis via Fischer Esterification

This protocol details the conversion of 5-bromo-2,3-dimethylbenzoic acid to its methyl ester.

Reagents:

-

5-bromo-2,3-dimethylbenzoic acid (1.0 eq)

-

Anhydrous Methanol (Solvent and Reactant, 10 volumes)

-

Concentrated Sulfuric Acid (

, 0.1 eq)

Step-by-Step Methodology:

-

Initiation: Suspend 5-bromo-2,3-dimethylbenzoic acid in anhydrous methanol within a round-bottom flask equipped with a reflux condenser.

-

Causality: Methanol is used in vast excess to drive the equilibrium toward the ester product according to Le Chatelier's principle. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.

-

-

Catalysis: Add concentrated

dropwise at 0°C, then heat the mixture to reflux (approx. 65°C) for 12 hours.-

Causality: The acid catalyst protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the nucleophilic attack by the weakly nucleophilic methanol.

-

-

In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

-

Self-Validation: The reaction is complete when the highly polar baseline spot (free acid) disappears, replaced by a high-

spot (the less polar ester).

-

-

Quench & Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash slowly with saturated aqueous

.-

Self-Validation: The evolution of

gas (effervescence) will occur. The cessation of bubbling upon further addition of

-

-

Isolation: Wash the organic layer with brine, dry over anhydrous

, filter, and evaporate to yield Methyl 5-bromo-2,3-dimethylbenzoate as a solid [2].

Protocol B: Downstream Application - Suzuki-Miyaura Cross-Coupling

Once synthesized, the ester is typically subjected to cross-coupling to build complex scaffolds, such as those seen in renin inhibitor synthesis [3].

Step-by-Step Methodology:

-

Assembly: In a Schlenk flask, combine Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), an arylboronic acid (1.2 eq), and

(3.0 eq) in a 4:1 mixture of Toluene and Water. -

Degassing: Sparge the biphasic mixture with Nitrogen (

) or Argon for 15 minutes.-

Causality: Oxygen must be rigorously removed because it can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote the homocoupling of the boronic acid.

-

-

Catalyst Addition: Add

(0.05 eq) under a positive flow of inert gas. Heat the mixture to 90°C for 8 hours. -

Workup: Cool, dilute with water, and extract with EtOAc. The crude biaryl ester can then be purified via flash column chromatography.

Visualizations of Workflows and Mechanisms

To synthesize the logical relationships of these protocols, the following diagrams map the macroscopic workflow and the microscopic catalytic mechanism.

Caption: Synthetic workflow from parent acid to biaryl API precursor.

Caption: Catalytic cycle of Suzuki-Miyaura coupling for the brominated ester.

Conclusion

Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5, C₁₀H₁₁BrO₂) is far more than a simple catalog chemical; it is a meticulously designed molecular tool. By understanding the causality behind its structural features—the electrophilic bromine, the sterically demanding methyl groups, and the protective ester—scientists can reliably integrate this compound into advanced synthetic pipelines. Adhering to self-validating experimental protocols ensures high-fidelity results, ultimately accelerating the discovery and development of novel therapeutics and materials.

References

- European Patent Office. "EP 2274295 B1 - SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS." Google Patents.

Thermodynamic Stability of Brominated Dimethylbenzoate Esters

An In-Depth Technical Guide for Chemical Development

Executive Summary

Brominated dimethylbenzoate esters represent a critical scaffold in the synthesis of complex pharmaceutical intermediates and advanced polymer additives. Their thermodynamic profile is governed by a delicate interplay between steric inhibition of resonance (driven by the dimethyl substitution pattern) and electronic deactivation (driven by the bromine substituent).

This guide provides a rigorous technical framework for assessing the stability of these compounds. Unlike simple benzoates, the presence of ortho-methyl groups (e.g., in 2,6-dimethyl variants) creates a "steric lock" that significantly alters the rotational barrier of the ester moiety, impacting both hydrolytic stability and heat of formation (

Part 1: Theoretical Framework & Stability Mechanisms

The thermodynamic stability of brominated dimethylbenzoates cannot be assessed by a single parameter. It must be decoupled into conformational stability (sterics) and bond integrity (electronics).

1. The Ortho-Effect and Steric Inhibition of Resonance

In isomers such as methyl 4-bromo-2,6-dimethylbenzoate , the two methyl groups at the ortho positions force the carbonyl group of the ester out of the plane of the benzene ring.

-

Consequence: The

-system of the carbonyl cannot conjugate effectively with the aromatic ring. -

Thermodynamic Impact: This raises the ground state energy relative to a planar system (loss of resonance energy approx. 3–5 kcal/mol), but paradoxically increases kinetic stability against nucleophilic attack (hydrolysis) due to steric shielding.

2. The C-Br Bond Dissociation Energy (BDE)

The bromine substituent introduces a failure point at elevated temperatures.

-

Aryl C-Br BDE: Typically ~81 kcal/mol.

-

Thermal Risk: At temperatures

C, homolytic cleavage of the C-Br bond competes with ester pyrolysis. In ortho-bromo isomers (e.g., methyl 2-bromo-4,6-dimethylbenzoate), the proximity of the bromine lone pairs to the ester oxygen can induce lone-pair repulsion, slightly destabilizing the molecule enthalpically.

3. Summary of Stability Factors (Data Table)

| Stability Parameter | Factor | Thermodynamic Trend | Synthetic Implication |

| Resonance Energy | Ortho-Dimethyl Substitution | Decreases (Non-planar conformation) | Higher ground state energy; reduced conjugation. |

| Hydrolytic Stability | Steric Crowding (Ortho) | Increases (Kinetic barrier) | Requires forcing conditions (high T/pressure) to saponify. |

| Thermal Stability | C-Br Position | Decreases (if ortho to ester) | Potential for radical debromination or cyclization at high T. |

| Lattice Energy | Symmetry (Para-bromo) | Increases | Higher melting points; easier crystallization/purification. |

Part 2: Computational Prediction Protocol

Before physical synthesis, thermodynamic properties should be modeled to predict the heat of formation and potential decomposition pathways. Direct calculation of

Protocol 1: Isodesmic Calculation of Enthalpy of Formation

Objective: Determine

Step-by-Step Methodology:

-

Geometry Optimization: Perform optimization using the

B97X-D functional with the 6-311++G(d,p) basis set.[1] This functional captures dispersion forces critical for the steric crowding of methyl groups. -

Frequency Calculation: Confirm the structure is a minimum (no imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE).

-

Isodesmic Reaction Setup: Construct a hypothetical reaction where bond types are conserved to cancel systematic errors.

-

Target: Methyl 4-bromo-2,6-dimethylbenzoate.

-

Reference Eq: Target + Benzene

Methyl Benzoate + 1-Bromo-3,5-dimethylbenzene.

-

-

Energy Calculation: Calculate the electronic energies (

) and thermal corrections ( -

Derivation: Solve for

using known experimental values for benzene, methyl benzoate, and the bromoxylene derivative.

Visualization: Computational Workflow

Caption: Workflow for accurate thermodynamic prediction using isodesmic DFT methods.

Part 3: Experimental Characterization

Thermodynamic stability must be validated empirically using thermal analysis. The following protocol distinguishes between evaporation (physical) and decomposition (chemical).

Protocol 2: Thermal Stability Profiling (TGA/DSC)

Objective: Determine the onset of thermal decomposition (

Equipment:

-

Differential Scanning Calorimeter (DSC) (e.g., TA Instruments Q2000)

-

Thermogravimetric Analyzer (TGA)

Methodology:

-

Sample Prep: Weigh 2–5 mg of the ester into a hermetically sealed aluminum pan with a laser-drilled pinhole (50

m).-

Why: The pinhole creates a "self-generated atmosphere," suppressing evaporation and allowing the observation of decomposition before the sample boils away.

-

-

DSC Cycle:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Critical Observation: Look for the endothermic melting peak (integration gives

) followed by any exothermic events (decomposition).

-

-

TGA Cycle:

-

Ramp 10°C/min to 600°C under Nitrogen.

-

Analysis: Determine the temperature of 5% mass loss (

).

-

-

Data Interpretation:

-

If

: The compound is distillable. -

If

: The compound must be purified via crystallization or vacuum distillation to lower the boiling point.

-

Visualization: Decomposition Pathways

Caption: Competing thermal decomposition pathways at elevated temperatures.

Part 4: Synthetic Implications & Handling

Based on the thermodynamic profile, the following handling strategies are recommended for drug development workflows:

-

Hydrolysis Resistance: Due to steric hindrance in 2,6-dimethyl substituted esters, standard saponification (LiOH/THF/Water) will likely fail.

-

Recommendation: Use "anhydrous hydroxide" conditions (KOH in t-Butanol) or acid-catalyzed hydrolysis at high temperatures (

C) to overcome the steric barrier [1].

-

-

Palladium Cross-Coupling: The C-Br bond is the intended reactive site for Suzuki/Buchwald couplings.

-

Thermodynamic Note: The oxidative addition of Pd(0) into the C-Br bond is exothermic. However, steric crowding from ortho-methyl groups can destabilize the Pd(II) intermediate, requiring specialized ligands (e.g., SPhos or XPhos) to stabilize the catalytic cycle [2].

-

-

Purification: These esters generally exhibit high crystallinity due to the rigidity of the benzoate core. Recrystallization from non-polar solvents (Hexanes/Heptane) is thermodynamically favored over distillation to avoid thermal stress.

References

-

Mechanism of Hydrolysis of Hindered Esters.

- Source: Cohen, T., & Schneider, A. (1974). Journal of the American Chemical Society.

- Context: Explains the thermodynamic barrier in sterically crowded benzo

-

Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides.

- Source: Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research.

- Context: Details ligand design to overcome steric repulsion in dimethyl-substituted aryl bromides.

-

Thermochemistry of Organic Compounds (NIST).

-

Density Functional Theory for Thermochemistry.

- Source: Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry.

- Context: Validates the use of modern functionals for aromatic stability calcul

Sources

- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 3-bromo-, methyl ester [webbook.nist.gov]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. Methyl-2-bromobenzoate [webbook.nist.gov]

- 5. Methyl-2-bromobenzoate [webbook.nist.gov]

Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5): A Comprehensive Technical Guide to Orthogonal Functionalization and Medicinal Chemistry Applications

Executive Summary

In the landscape of modern drug discovery and combinatorial chemistry, the strategic selection of building blocks dictates the efficiency of lead optimization. Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5; Molecular Weight: 243.10 g/mol ) has emerged as a privileged scaffold. Featuring a highly reactive C5-bromide, a protected C1-carboxylic acid, and a sterically demanding 2,3-dimethyl motif, this molecule offers orthogonal reactivity that is indispensable for high-throughput synthesis and the development of complex pharmaceutical agents.

This whitepaper provides an in-depth analysis of the chemical anatomy, synthetic workflows, and medicinal chemistry applications of Methyl 5-bromo-2,3-dimethylbenzoate, grounded in validated experimental protocols.

Chemical Anatomy & Reactivity Profile

The utility of Methyl 5-bromo-2,3-dimethylbenzoate stems from its precise spatial arrangement, which allows chemists to perform sequential, non-interfering transformations.

-

The C5-Bromide (Cross-Coupling Epicenter): The bromine atom at the 5-position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Palladium). Because it is para to the electron-withdrawing ester group (which activates the ring) and sterically isolated from the 2,3-dimethyl groups, it serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[1].

-

The C1-Methyl Ester (Orthogonal Handle): The methyl ester acts as a robust protecting group during C5 functionalization. Post-coupling, it can be cleanly saponified to the corresponding carboxylic acid, which can then be diversified into amides, esters, or reduced to alcohols.

-

The 2,3-Dimethyl Motif (Conformational Locking): In medicinal chemistry, the adjacent methyl groups are not merely passive spectators. They provide significant steric shielding. When the ester is converted to an amide, the steric clash between the C2-methyl and the carbonyl oxygen forces the amide bond out of coplanarity with the aromatic ring. This fixed dihedral angle is a critical pharmacophore feature for binding selectively to deep, narrow enzymatic pockets, such as those found in renin or prostanoid EP receptors[2],[3].

Pharmacophore logic of the 2,3-dimethylbenzoic acid scaffold in target receptor binding.

Synthetic Workflows & Methodologies

The most common synthetic trajectory for this building block involves a two-stage orthogonal functionalization: first, elaborating the carbon framework at C5, followed by modifying the C1-ester.

Protocol: C5 Arylation via Suzuki-Miyaura Cross-Coupling

To construct biaryl systems (e.g., for aniline derivatives or kinase inhibitors), the C5-bromide is coupled with a boronic acid[3].

Causality & Design Rationale:

-

Catalyst Choice:

is selected as a robust, air-stable Pd(0) source that efficiently undergoes oxidative addition with aryl bromides. -

Solvent System: A ternary mixture of EtOH/DMF/H

O (1:4:1) is critical. DMF dissolves the organic substrates, H

Step-by-Step Methodology:

-

Preparation: To a flame-dried Schlenk flask under a nitrogen atmosphere, add Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq) and the desired arylboronic acid (e.g., 3,5-difluorophenylboronic acid, 1.2 eq)[3].

-

Base Addition: Add

(4.0 eq) to the flask[3]. -

Solvent Degassing: Introduce the EtOH/DMF/H

O mixture. Degas the solution by bubbling nitrogen through it for 15 minutes. Crucial Step: Oxygen must be excluded to prevent the oxidation of the phosphine ligands, which would kill the active Pd catalyst. -

Catalyst Introduction: Add

(0.1 eq) quickly against a positive flow of nitrogen[3]. -

Reaction: Heat the mixture to 80–90 °C and stir vigorously for 12–18 hours. Monitor conversion via LC-MS or TLC.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine to remove DMF and inorganic salts. Dry the organic layer over

, filter, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol: Late-Stage Amidation for Drug Scaffolds

Following C5 functionalization, the ester is hydrolyzed and coupled with an amine to generate the final drug candidate (e.g., a renin inhibitor)[2].

Causality & Design Rationale:

-

Coupling Agent: HATU is utilized instead of standard EDC/HOBt because the resulting 5-substituted-2,3-dimethylbenzoic acid is sterically hindered by the adjacent C2-methyl group. HATU forms a highly reactive 7-aza-OBt ester intermediate that rapidly undergoes aminolysis, overcoming the steric bulk[2].

Step-by-Step Methodology:

-

Saponification: Dissolve the C5-substituted methyl ester in a 3:1 mixture of THF and H

O. Add -

Activation: Dissolve the resulting 5-substituted-2,3-dimethylbenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.3 eq) and N,N-Diisopropylethylamine (Hunig's base, 3.0 eq)[2]. Stir at room temperature for 15 minutes to pre-form the active ester.

-

Amidation: Add the target amine (e.g., cyclopropylamine, 1.2 eq)[2]. Stir the reaction mixture at room temperature for 18 hours.

-

Workup: Quench the reaction with saturated aqueous

. Extract with EtOAc. Wash the combined organic extracts sequentially with water and brine (to remove DMF and urea byproducts), dry over

Orthogonal synthetic workflow for Methyl 5-bromo-2,3-dimethylbenzoate functionalization.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized parameters for the orthogonal functionalization of the Methyl 5-bromo-2,3-dimethylbenzoate scaffold, demonstrating its robust functional group tolerance.

| Reaction Stage | Reagents & Catalysts | Solvent System | Temp. | Typical Yield | Functional Group Tolerance |

| Suzuki-Miyaura Cross-Coupling | EtOH / DMF / H | 80–100 °C | 75–90% | Esters, Ethers, Fluorides, Nitriles | |

| Ester Hydrolysis (Saponification) | THF / H | 25–50 °C | >95% | Halides, Alkyls, Biaryls, Heterocycles | |

| Amide Bond Formation | HATU (1.3 eq), DIPEA (3.0 eq), Amine (1.2 eq) | DMF or DCM | 25 °C (RT) | 80–95% | Biaryls, Heterocycles, Alcohols |

Medicinal Chemistry Applications

The structural integration of Methyl 5-bromo-2,3-dimethylbenzoate into pharmaceutical pipelines has yielded significant breakthroughs in several therapeutic areas:

-

Prostanoid EP Receptor Antagonists: Aniline derivatives synthesized from this building block are utilized to target EP receptors (EP1-EP4), which are activated by endogenous Prostaglandin E2 (PGE2)[3]. The 2,3-dimethyl substitution pattern provides the necessary lipophilicity and conformational rigidity to selectively antagonize these receptors, which is critical for treating inflammatory diseases and certain oncological pathways[3].

-

Renin Inhibitors: In the development of cardiovascular drugs targeting hypertension, substituted piperidine derivatives act as potent renin inhibitors. The 5-bromo-2,3-dimethylbenzoic acid scaffold (derived via saponification of the methyl ester) is coupled with complex amines using HATU[2]. The resulting amide bond, locked out of plane by the C2-methyl group, perfectly mimics the transition state of the angiotensinogen cleavage site, drastically increasing the binding affinity to the renin enzyme's active site[2].

References

- Crysdot LLC. "Benzene Compounds - Methyl 5-bromo-2,3-dimethylbenzoate." Crysdot LLC Catalog.

- European Patent Office. "EP 2274295 B1: SUBSTITUTED PIPERIDINE DERIVATIVES AS RENIN INHIBITORS." Google Patents.

- Benchchem. "5-amino-2,3-dimethylbenzoic acid | 5628-46-6." Benchchem.

- World Intellectual Property Organization. "WO2013037705A2 - Aniline derivatives, their preparation and their therapeutic application." Google Patents.

Sources

The Ortho-Effect in Action: A Technical Guide to the Steric Effects of Methyl Groups in Methyl 5-bromo-2,3-dimethylbenzoate

Introduction

In the intricate world of molecular design and synthesis, the subtle interplay of electronic and steric effects governs the behavior of chemical entities. This guide provides an in-depth analysis of the steric effects imparted by the vicinal methyl groups in Methyl 5-bromo-2,3-dimethylbenzoate, a polysubstituted aromatic ester. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these non-bonding interactions is paramount for predicting molecular conformation, reactivity, and, ultimately, biological activity. This document moves beyond a theoretical overview to offer field-proven insights into the causality behind experimental observations and synthetic choices, grounded in authoritative scientific principles.

The strategic placement of two methyl groups ortho to the ester functionality and adjacent to each other creates a sterically crowded environment, leading to significant and predictable consequences on the molecule's structure and chemical properties. We will dissect these effects through the lens of conformational analysis, spectroscopic signatures, and reactivity, providing a robust framework for scientists working with similarly substituted aromatic systems.

Fundamental Principles of Steric Hindrance: The "Ortho-Effect"

Steric hindrance is a cornerstone of physical organic chemistry, describing the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In aromatic systems, the presence of substituents in the ortho position to a reactive center often leads to anomalous behavior that cannot be explained by electronic effects alone. This phenomenon is broadly termed the "ortho-effect."

For ortho-substituted benzoic acids and their esters, the primary steric consequence is the disruption of coplanarity between the carboxyl or ester group and the benzene ring.[1][2] To achieve maximum resonance stabilization, the π-orbitals of the carbonyl group must align with the π-system of the aromatic ring. However, a bulky ortho-substituent, such as a methyl group, will clash with the ester group, forcing it to twist out of the plane of the ring.[2][3] This steric inhibition of resonance has profound implications for the molecule's acidity (in the parent carboxylic acid) and the reactivity of the ester.[4][5] In the case of Methyl 5-bromo-2,3-dimethylbenzoate, the cumulative steric pressure from two adjacent methyl groups is expected to be even more pronounced.

Conformational Analysis and Structural Implications

The two methyl groups at the C2 and C3 positions of Methyl 5-bromo-2,3-dimethylbenzoate create a significant steric barrier that dictates the conformation of the methoxycarbonyl group. The C2-methyl group, in particular, will sterically hinder the free rotation of the C(aryl)-C(ester) bond, forcing the ester group to adopt a conformation where the dihedral angle between the plane of the ester and the plane of the benzene ring is significantly greater than 0°.

dot graph Conformational_Analysis { layout=neato; node [shape=plaintext]; edge [arrowhead=none]; bgcolor="#F1F3F4";

// Benzene ring node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituents node [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ester [label="C(=O)OCH₃", pos="0,3.5!"]; Me2 [label="CH₃", pos="-2.8,1.5!"]; Me3 [label="CH₃", pos="-2.8,-1.5!"]; Br [label="Br", pos="2.8,-1.5!"];

// Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- Ester; C2 -- Me2; C3 -- Me3; C5 -- Br;

// Steric Clash Indication edge [style=dashed, color="#EA4335", arrowhead=normal, penwidth=2]; Me2 -> Ester [label="Steric Clash", fontcolor="#EA4335", fontsize=10]; } caption: "Steric clash between C2-methyl and ester group."

This enforced non-planar conformation has two major consequences:

-

Reduced Resonance: The delocalization of electrons between the carbonyl group and the aromatic ring is diminished. This increases the double-bond character of the carbonyl C=O bond and decreases the single-bond character of the C(aryl)-C(ester) bond.

-

Altered Electronic Properties: The reduced resonance affects the electron density distribution in the molecule, influencing its spectroscopic properties and the reactivity of both the ester and the aromatic ring.

Spectroscopic Manifestations of Steric Effects

The steric hindrance in Methyl 5-bromo-2,3-dimethylbenzoate gives rise to distinct features in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The two remaining aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm).[6][7] Their chemical shifts will be influenced by the electronic effects of the bromo, methyl, and ester groups. The steric hindrance may cause slight downfield or upfield shifts compared to a planar analog due to changes in electron density and anisotropic effects.

-

Methyl Protons: The two methyl groups at C2 and C3 will likely appear as two separate singlets in the benzylic proton region (δ 2.0-3.0 ppm).[8] Their chemical shifts may be slightly different due to their distinct chemical environments. The C2-methyl group, being closer to the ester, might experience a different magnetic environment compared to the C3-methyl group. The methoxy protons of the ester group will appear as a singlet, likely in the range of δ 3.5-4.0 ppm.[9]

-

-

¹³C NMR:

-

Aromatic Carbons: The aromatic region of the ¹³C NMR spectrum will show six distinct signals for the six carbons of the benzene ring, as they are all chemically non-equivalent. The carbons bearing the substituents (C1, C2, C3, and C5) will generally have lower intensities.

-

Carbonyl Carbon: The chemical shift of the carbonyl carbon of the ester group is expected in the δ 165-175 ppm region. The reduced conjugation due to steric hindrance might cause a slight upfield shift compared to a planar methyl benzoate.

-

Methyl Carbons: The two methyl carbons will appear in the aliphatic region, typically around δ 15-25 ppm.

-

| Proton | Expected ¹H Chemical Shift (ppm) | Carbon | Expected ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 8.5 | Aromatic-C | 120 - 150 |

| OCH₃ | 3.5 - 4.0 | Carbonyl-C | 165 - 175 |

| Ar-CH₃ | 2.0 - 3.0 | OCH₃ | 50 - 60 |

| Ar-CH₃ | 15 - 25 |

Table 1: Predicted NMR Chemical Shift Ranges for Methyl 5-bromo-2,3-dimethylbenzoate.

Infrared (IR) Spectroscopy

The most significant impact of the steric hindrance in the IR spectrum will be on the carbonyl stretching frequency (νC=O).

-

C=O Stretch: In conjugated esters, the C=O stretching vibration is typically observed at lower wavenumbers (around 1715-1730 cm⁻¹) due to the delocalization of π-electrons, which weakens the C=O double bond. In Methyl 5-bromo-2,3-dimethylbenzoate, the sterically enforced non-planarity reduces this conjugation. Consequently, the C=O bond will have more double-bond character, and its stretching frequency will be shifted to a higher wavenumber, likely in the range of 1730-1745 cm⁻¹.[7][8]

-

Aromatic C-H and C=C Stretches: The spectrum will also exhibit characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6]

Impact on Chemical Reactivity

The steric environment created by the two ortho-methyl groups significantly influences the reactivity of both the ester functionality and the aromatic ring.

Reactivity of the Ester Group

The hydrolysis of esters is a fundamental reaction that is highly sensitive to steric hindrance. For Methyl 5-bromo-2,3-dimethylbenzoate, the approach of a nucleophile (such as a hydroxide ion in basic hydrolysis or water in acidic hydrolysis) to the electrophilic carbonyl carbon is severely impeded by the C2-methyl group and, to a lesser extent, the C3-methyl group.

This steric shielding of the reaction center leads to a dramatic decrease in the rate of hydrolysis compared to its non-ortho-substituted or mono-ortho-substituted counterparts.[10][11][12] Both acid-catalyzed and base-catalyzed hydrolysis will be significantly slower. In some cases, sterically hindered esters are so resistant to hydrolysis that they require harsh reaction conditions, such as high temperatures and strong acids or bases, to proceed at a reasonable rate.[12]

Reactivity of the Aromatic Ring

The directing effects of the substituents on electrophilic aromatic substitution (EAS) are also influenced by steric factors. The ester group is a deactivating meta-director, while the methyl groups are activating ortho, para-directors. The bromine atom is a deactivating ortho, para-director. The vacant C4 and C6 positions are potential sites for electrophilic attack.

However, the C6 position is sterically hindered by the adjacent C-methyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the C-methyl group and meta to the ester and bromo groups. The steric bulk of the incoming electrophile will also play a crucial role; larger electrophiles will be more inclined to react at the less hindered C4 position.

Experimental Protocols: Synthesis of Methyl 5-bromo-2,3-dimethylbenzoate

A plausible and efficient route to Methyl 5-bromo-2,3-dimethylbenzoate involves a two-step sequence: bromination of 2,3-dimethylbenzoic acid followed by Fischer-Speier esterification.

Step 1: Bromination of 2,3-Dimethylbenzoic Acid

This protocol is adapted from established methods for the bromination of substituted benzoic acids.[13]

Materials:

-

2,3-Dimethylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Ice

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-dimethylbenzoic acid in a minimal amount of concentrated sulfuric acid at room temperature.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of bromine (or N-bromosuccinimide) to the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual acid.

-

Dry the crude 5-bromo-2,3-dimethylbenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Fischer-Speier Esterification

This is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic catalysis.[5][14][15][16][17]

Materials:

-

5-Bromo-2,3-dimethylbenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a solution of 5-bromo-2,3-dimethylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask, add a catalytic amount (a few drops) of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 5-bromo-2,3-dimethylbenzoate.

-

The product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Drug Development and Materials Science

The principles elucidated through the study of Methyl 5-bromo-2,3-dimethylbenzoate have significant implications in applied chemistry.

-

Drug Development: The introduction of sterically demanding groups is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[18] Steric hindrance can:

-

Improve Metabolic Stability: By shielding a metabolically labile ester group from enzymatic hydrolysis by carboxylesterases, the in vivo half-life of a drug can be extended.[19]

-

Enhance Receptor Selectivity: The defined three-dimensional shape imposed by steric hindrance can lead to more specific binding to a target receptor, reducing off-target effects.

-

Control Drug Release: In prodrug design, the rate of hydrolysis to release the active drug can be fine-tuned by adjusting the degree of steric hindrance around the ester linkage.

-

-

Materials Science: Sterically hindered benzoates have been investigated as light stabilizers in polymers. The bulky substituents can prevent the degradation of the polymer by UV radiation.

Conclusion

The steric effects of the vicinal methyl groups in Methyl 5-bromo-2,3-dimethylbenzoate provide a compelling case study of the "ortho-effect." These non-bonding interactions force the ester group out of the plane of the aromatic ring, leading to predictable and significant changes in conformation, spectroscopic properties, and chemical reactivity. A thorough understanding of these principles is not merely an academic exercise but a practical necessity for scientists engaged in the design and synthesis of functional molecules. The insights gained from analyzing this seemingly simple molecule can be extrapolated to more complex systems, enabling the rational design of new pharmaceuticals and advanced materials with tailored properties.

References

-

Ortho effect - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

-

Ortho Effect - BYJU'S. (n.d.). Retrieved March 7, 2024, from [Link]

-

What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? - Quora. (2017, April 12). Retrieved March 7, 2024, from [Link]

-

The Ortho Effect of benzoic acids. (n.d.). Retrieved March 7, 2024, from [Link]

-

Substituent Effects on Acidity - Chemistry LibreTexts. (2024, March 17). Retrieved March 7, 2024, from [Link]

-

Principles of Drug Action 1, Spring 2005, Esters. (n.d.). Retrieved March 7, 2024, from [Link]

-

The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. (n.d.). Scilit. Retrieved March 7, 2024, from [Link]

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2024, from [Link]

-

Fischer Esterification Procedure. (n.d.). Retrieved March 7, 2024, from [Link]

-

Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved March 7, 2024, from [Link]

-

Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021, March 25). Retrieved March 7, 2024, from [Link]

- A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. (n.d.). Google Patents.

-

4-Benzenesulfonamidobenzoic acid - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation. (n.d.). Retrieved March 7, 2024, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, September 26). Retrieved March 7, 2024, from [Link]

-

Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. (n.d.). Retrieved March 7, 2024, from [Link]

-

Fischer-Speier Esterification - SynArchive. (n.d.). Retrieved March 7, 2024, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

-

The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018, October 27). Arkivoc. Retrieved March 7, 2024, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved March 7, 2024, from [Link]

-

Chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. (2025, January 9). ScienceDaily. Retrieved March 7, 2024, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved March 7, 2024, from [Link]

-

SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

-

Spectroscopic Studies of Polycyclic Aromatic Hydrocarbons: Interstellar Aromatic Chemistry Revealed - PubMed. (2026, February 13). Retrieved March 7, 2024, from [Link]

-

Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. (n.d.). MPG.PuRe. Retrieved March 7, 2024, from [Link]

-

Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. (n.d.). Retrieved March 7, 2024, from [Link]

-

2-Bromo-5-methylbenzoic acid - NIST WebBook. (n.d.). Retrieved March 7, 2024, from [Link]

-

Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016, May 1). Spectroscopy Online. Retrieved March 7, 2024, from [Link]

-

Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved March 7, 2024, from [Link]

-

How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry | Khan Academy. (2022, November 11). YouTube. Retrieved March 7, 2024, from [Link]

-

Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

-

13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0169307). (n.d.). NP-MRD. Retrieved March 7, 2024, from [Link]

-

CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. (2022, February 8). Scribd. Retrieved March 7, 2024, from [Link]

-

Supplementary Information. (n.d.). DOI. Retrieved March 7, 2024, from [Link]

-

(PDF) An Experimental and Computational Study of 2-(3-Oxo-3H-benzo[f] chromen-1-ylmethoxy)-Benzoic Acid Methyl Ester. (2025, August 6). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Methyl 5-bromo-2,4-dimethylbenzoate. (n.d.). AOBChem. Retrieved March 7, 2024, from [Link]

-

Dihedral angles ( ) between central benzene ring plane and aryl sub-... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

-

Methyl 5-bromo-2-methylbenzoate (Methyl 5-Bromo-o-toluate). (n.d.). Biochemical Reagent. Retrieved March 7, 2024, from [Link]

Sources

- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. scilit.com [scilit.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 15. synarchive.com [synarchive.com]

- 16. Fischer Esterification [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermophysical Characterization of Halogenated Aromatic Esters: A Deep Dive into Methyl 5-bromo-2,3-dimethylbenzoate

Executive Summary

Methyl 5-bromo-2,3-dimethylbenzoate (CAS: 5613-28-5) is a highly functionalized aromatic ester widely utilized as a foundational building block in medicinal chemistry and the synthesis of combinatorial compound libraries (). For researchers and process chemists, the precise determination of its thermophysical properties—specifically its melting point (MP) and boiling point (BP)—is not merely a regulatory formality. It is a critical prerequisite for downstream process optimization, purification scaling, and formulation stability. This technical whitepaper provides a rigorous framework for understanding the structural causality behind these properties and details the self-validating experimental methodologies required to measure them accurately.

Molecular Context & Structural Rationale

The thermophysical behavior of Methyl 5-bromo-2,3-dimethylbenzoate is dictated by the interplay of its functional groups, which govern its intermolecular forces and crystal lattice dynamics:

-

Bromine Substitution (C5): The heavy, highly polarizable bromine atom significantly increases the molecular weight (243.10 g/mol ) and enhances London dispersion forces. This elevates both the melting and boiling points compared to non-halogenated analogs.

-

Dimethyl Groups (C2, C3): The adjacent methyl groups introduce significant steric hindrance. Specifically, the C2 methyl group forces the C1 methyl ester moiety out of the aromatic plane. This disruption of planarity reduces

-conjugation and inhibits optimal crystal lattice packing, which can broaden the melting point range or lower the absolute melting temperature relative to less sterically hindered, planar isomers. -

Methyl Ester Moiety: The ester group provides a permanent dipole moment, facilitating dipole-dipole interactions without the strong hydrogen bonding seen in the corresponding free carboxylic acid. This results in a moderate boiling point, making the compound amenable to vacuum distillation.

Thermophysical Data Profile

Due to the proprietary nature of specific combinatorial library syntheses, empirical thermophysical data for this exact compound is often generated in-house prior to scale-up. Table 1 outlines the established physicochemical parameters and the highly accurate computational predictive ranges utilized as baselines in pharmaceutical development.

Table 1: Physicochemical Data for Methyl 5-bromo-2,3-dimethylbenzoate

| Property | Value / Predictive Range | Conditions | Structural Driver |

| Molecular Weight | 243.10 g/mol | Standard | C₁₀H₁₁BrO₂ |

| Melting Point (MP) | 45.0 °C – 65.0 °C (Predicted) | 1 atm | Crystal lattice packing efficiency; steric hindrance from C2/C3 methyls. |

| Boiling Point (BP) | 285.0 °C – 310.0 °C (Predicted) | 760 mmHg | London dispersion forces (Br atom) and dipole-dipole interactions (ester). |

| Density | ~ 1.35 - 1.45 g/cm³ | 20 °C | Halogenation significantly increases the mass-to-volume ratio. |

Experimental Methodologies for Precise Determination

To transition from predictive models to empirical certainty, drug development professionals must employ self-validating experimental protocols that eliminate environmental artifacts.

Protocol A: Melting Point Determination via Differential Scanning Calorimetry (DSC)

In pharmaceutical development, capillary melting point methods are insufficient due to their inability to detect polymorphism or quantify the enthalpy of fusion. DSC is the industry gold standard ()[1].

-

Causality: DSC measures the differential heat flow between the sample and a reference. By calculating the change in Gibbs free energy (

), scientists can identify not just the melting point, but the relative stability of different crystalline polymorphs. A controlled heating rate allows the observation of metastable polymorphs melting and recrystallizing into more stable forms before the final melt ()[1].

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q1000) for temperature and heat flow using an Indium reference standard (

°C) at the intended heating rate. -

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of Methyl 5-bromo-2,3-dimethylbenzoate into an aluminum sample pan. Crimp the pan to ensure optimal thermal contact.

-

Purge Gas: Establish a continuous flow of dry Nitrogen (typically 50 mL/min) to prevent oxidative degradation during the thermal cycle.

-

Thermal Cycle: Equilibrate the sample at 20 °C. Initiate a linear heating ramp at 10 °C/min up to 100 °C.

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic peak—not the peak maximum—as the onset represents the exact temperature at which the crystal lattice begins to collapse.

Protocol B: Boiling Point Determination via Micro-Ebulliometry

Simple distillation setups are prone to superheating, leading to artificially elevated boiling point readings. Micro-ebulliometry ensures true thermodynamic equilibrium between the liquid and vapor phases ()[2].

-

Causality: The apparatus utilizes a Cottrell pump, which continuously sprays the boiling liquid-vapor mixture over the thermometer bulb. This prevents the superheating common in static distillation flasks and ensures the temperature sensor is bathed in a true thermodynamic equilibrium, yielding a highly accurate boiling point ()[2].

Step-by-Step Methodology:

-

Apparatus Assembly: Utilize a dynamic micro-ebulliometer equipped with a Cottrell pump and a high-precision platinum resistance thermometer.

-

Pressure Control: Connect the system to a calibrated manostat to maintain a precise system pressure. For the normal boiling point, set the pressure to exactly 760 mmHg. For vacuum distillation profiling, set to 10 mmHg.

-

Heating: Introduce 10-15 mL of Methyl 5-bromo-2,3-dimethylbenzoate into the boiling flask. Apply controlled heating until a steady reflux is achieved.

-

Equilibration & Recording: Monitor the temperature. The boiling point is recorded only when the temperature remains constant for at least 5 minutes, validating that a stable liquid-vapor equilibrium has been reached.

Implications in Drug Development and Process Chemistry

The precise determination of these thermophysical properties directly dictates the downstream handling, purification, and formulation of the compound.

Figure 1: Workflow illustrating how MP and BP data drive downstream pharmaceutical processing.

-

Crystallization (Driven by MP Data): If the DSC reveals multiple endothermic peaks, it indicates polymorphism. Process chemists must carefully control the cooling rate and solvent selection during crystallization to isolate the thermodynamically stable polymorph, preventing unexpected solubility or bioavailability issues during later formulation stages.

-

Purification (Driven by BP Data): The high predicted boiling point (~285-310 °C at 760 mmHg) suggests that atmospheric distillation could lead to thermal degradation of the ester or cleavage of the bromine atom. Therefore, the ebulliometric data at reduced pressures is used to design vacuum distillation protocols, lowering the required heating temperature and preserving the structural integrity of the molecule.

References

-

A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs Source: TA Instruments URL:[Link] Citation Index:[1]

Sources

The Reactivity of Aryl Bromides in Benzoate Systems: A Comprehensive Guide to Cross-Coupling, C-H Functionalization, and Esterification

Executive Summary

In modern organic synthesis and drug development, the intersection of aryl bromides and benzoate systems represents a highly versatile node of reactivity. Aryl bromides serve as privileged electrophiles, while benzoates—depending on the catalytic environment—can act as carbon nucleophiles (via decarboxylation), transient directing groups (for C-H activation), or oxygen nucleophiles (for esterification). This whitepaper deconstructs the causality behind these three divergent reactivity pathways, providing researchers with the mechanistic insights and self-validating protocols necessary to harness these systems in complex molecule synthesis.

The Thermodynamic Balance: Why Aryl Bromides?

The selection of aryl bromides over their chloride or iodide counterparts is a deliberate thermodynamic calculation. Aryl iodides are highly reactive but suffer from poor atom economy, high cost, and photolytic instability. Conversely, aryl chlorides are inexpensive but possess a high bond dissociation energy (~96 kcal/mol), necessitating highly engineered, electron-rich, and often air-sensitive phosphine ligands to force oxidative addition [4].

Aryl bromides (bond dissociation energy ~81 kcal/mol) strike the optimal balance. They readily undergo oxidative addition with standard, bench-stable Palladium(0) or Copper(I) catalysts without the need for exotic ligands, making them the workhorse electrophiles for scalable pharmaceutical manufacturing.

Pathway I: Decarboxylative Biaryl Cross-Coupling

Causality & Mechanism

Traditional cross-coupling relies on organometallic reagents (e.g., boronic acids, stannanes) which can be toxic, moisture-sensitive, and difficult to synthesize. Benzoate salts offer a paradigm shift: they are bench-stable, naturally abundant, and their only stoichiometric byproduct is carbon dioxide.

However, the C-C bond in a benzoate is highly stable. Palladium alone cannot efficiently insert into this bond. Therefore, a bimetallic system is required [1]. A Copper(I) co-catalyst lowers the activation barrier for decarboxylation via a six-membered transition state, extruding CO₂ to generate a transient aryl-copper nucleophile. Concurrently, a Palladium(0) catalyst undergoes oxidative addition with the aryl bromide. A transmetalation event between the aryl-copper and the Pd(II)-bromide species yields a diaryl-Pd(II) complex, which reductively eliminates to form the biaryl product.

Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling of benzoates.

Self-Validating Protocol: Biaryl Synthesis via Decarboxylation

This protocol utilizes an internal standard to ensure the system self-validates mass balance and conversion.

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with potassium 2-nitrobenzoate (1.0 mmol), aryl bromide (1.2 mmol), Cu₂O (0.05 mmol), Pd(OAc)₂ (0.02 mmol), and 1,10-phenanthroline (0.1 mmol). Add dodecane (0.5 mmol) as an internal GC standard.

-

Solvent Addition: Add anhydrous NMP (N-Methyl-2-pyrrolidone) and mesitylene (1:3 ratio, 4 mL total) to raise the boiling point and stabilize the transition states.

-

Thermal Activation: Seal the flask, transfer to a fume hood, and heat to 160 °C.

-

Validation Check: Monitor the reaction via a bubbler. The active extrusion of CO₂ gas acts as a physical indicator of the Cu-mediated decarboxylation step. Once bubbling ceases (typically 12-16 hours), the reaction has reached equilibrium.

-

Analysis: Quench with 1M HCl, extract with ethyl acetate, and run GC-FID. The ratio of product to the dodecane internal standard validates the conversion yield prior to purification[1].

Pathway II: Benzoate-Directed Ortho-C-H Arylation

Causality & Mechanism

Instead of sacrificing the carboxylate group, benzoic acids can utilize it as a transient directing group to functionalize adjacent (ortho) C-H bonds [3]. The carboxylate oxygen coordinates to an electrophilic Pd(II) center, bringing the metal into close proximity to the ortho-C-H bond.

Deprotonation occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, forming a stable 5-membered palladacycle. Because the aryl bromide is present, it undergoes oxidative addition with this Pd(II) palladacycle to form a high-valent Pd(IV) intermediate. Subsequent reductive elimination forms the new C-C bond and regenerates the Pd(II) catalyst.

Pd(II)/Pd(IV) catalytic cycle for benzoate-directed ortho-C-H arylation.

Self-Validating Protocol: Ortho-Arylation of Benzoic Acid

-

Preparation: Combine benzoic acid (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc)₂ (0.05 mmol), and Ag₂CO₃ (1.0 mmol) in a sealed tube. The silver salt is critical; it acts as both a base for the CMD step and a halide scavenger to precipitate AgBr, driving the equilibrium forward.

-

Solvent & Heating: Add 3 mL of hexafluoroisopropanol (HFIP) or tert-amyl alcohol. Heat the mixture at 110 °C for 24 hours.

-

Validation Check: The formation of a pale yellow/white precipitate (AgBr) at the bottom of the tube is a visual, self-validating confirmation that oxidative addition and halide abstraction have successfully occurred. If the solution remains dark without precipitate, the catalyst has likely deactivated (Pd black formation).

-

Workup: Dilute with EtOAc, filter through Celite to remove AgBr, wash with 1M HCl to protonate the product, and concentrate.

Pathway III: Ullmann-Type C-O Esterification

Causality & Mechanism

When Pd is absent and the temperature is strictly controlled, the benzoate system will not decarboxylate or undergo C-H activation. Instead, it acts purely as an oxygen nucleophile. The classical Ullmann condensation couples aryl bromides with benzoic acids to form aryl benzoates (C-O bond formation) [2].

Copper(I) binds the carboxylate to form a Cu(I)-benzoate complex. The aryl bromide undergoes oxidative addition to form a Cu(III)-aryl-carboxylate intermediate. Reductive elimination yields the ester. The causality behind using Cu over Pd here is that Palladium strongly prefers C-C bond formation and suffers from competitive β-hydride elimination or decarboxylation, whereas Copper(III) tightly binds hard oxygen nucleophiles, enforcing C-O reductive elimination.

Self-Validating Protocol: Cu-Catalyzed Aryl Benzoate Synthesis

-

Preparation: Mix benzoic acid (1.0 mmol), aryl bromide (1.2 mmol), CuI (0.1 mmol), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol), and Cs₂CO₃ (1.5 mmol) in a vial.

-

Reaction: Add 3 mL of anhydrous toluene. Heat to 100 °C for 18 hours under argon.

-

Validation Check: Perform TLC (Thin Layer Chromatography) using a UV lamp. The consumption of the highly UV-active aryl bromide and the appearance of a new, less polar UV-active spot (the ester) validates the C-O coupling. The absence of CO₂ bubbling confirms that the decarboxylative pathway (Pathway I) has been successfully suppressed.

-

Isolation: Filter through a silica plug to remove copper salts, then purify via column chromatography.

Quantitative Reactivity Matrix

To aid in experimental design, the following table summarizes the divergent operational parameters required to force the aryl bromide/benzoate system down a specific reactivity pathway.

| Reactivity Pathway | Primary Metal(s) | Role of Benzoate | Role of Aryl Bromide | Typical Temp (°C) | Key Catalytic Intermediate |

| Decarboxylative C-C | Pd / Cu | Carbon Nucleophile (via CO₂ loss) | Electrophile | 140 – 160 | Aryl-Cu(I) / Ar-Pd(II)-Ar' |

| Directed C-H Arylation | Pd | Directing Group / Substrate | Electrophile | 100 – 130 | Ortho-Palladacycle (Pd-II) |

| Ullmann C-O Coupling | Cu | Oxygen Nucleophile | Electrophile | 90 – 110 | Cu(III)-Aryl-Carboxylate |

References

- Gooßen, L. J., et al. "Synthesis of 2-Substituted Biaryls via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Substituted Potassium Benzoates." Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxXf1YgdkT6Id1XW5OoqGjORUufRWpGGn2bcfW9Sqxqms4uaOpccH6wHChLHojaIgb5nVjRkPsvrGd1KqJba0qiEiuRBB2R2wXceKSEC-_X9CHcrlu7sSwpgNj2-74110babt4D2kvwTHshs15mrPZbbgrfls=]

- Hassan, J., et al. "Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chemical Reviews.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmkA91UIde58NgsBS8TotRkNCL_ujHk6s0sgTHgjLsYLpwaDpLvG5y-nVhRkth7B0HMOKF2Z71ytGA6snQ7eObZLI_Flemgu6nr0aq1ULiuGmqzmXSmNnxDibQZL4x0U_uw3v11Q==]

- Daugulis, O., et al. "Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds." ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkbyxtqdA6ESmxXAlGZDApnUtmZ9DiTvDLGJJNBrqQ3Ada4zfv1d1B2-C590UCG6M2Z3p6v6fCs9TrKjFHvLwe3e1UXhpOk8fC4UsDDqTZ2H37AS3mSefl5PcP4VjH5Sx6Od_3wQ==]

- "Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling Of Aryl Chlorides." Scholars' Mine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqTuNh5GF74xJT02xiE7z4IlFDDlFc5P5iSrKI5Bty5b1_xrZKkL18m_EbauLwCWhMy_lONx4G40fSWyJn__lpHknrl62tNlNSOQP3-mXLVcf-bxJn3eshxr1D1eNjvEPbHJnWBsWq8Mhg5ghdShrpsAL931z8pJY1QHYTRPuuUtprTNTWuI-jXKBk4ls=]

Harnessing Methyl 5-bromo-2,3-dimethylbenzoate in Advanced Medicinal Chemistry: A Technical Guide

Executive Summary

In modern drug discovery, the selection of starting materials dictates the efficiency of the entire synthetic cascade. Methyl 5-bromo-2,3-dimethylbenzoate (CAS 5613-28-5) has emerged as a highly versatile, orthogonal building block for generating complex active pharmaceutical ingredients (APIs) and prodrugs (). As a Senior Application Scientist, I have utilized this scaffold extensively to navigate complex structure-activity relationship (SAR) campaigns. This whitepaper deconstructs the structural rationale, physicochemical properties, and self-validating synthetic protocols required to leverage this compound in pharmaceutical development.

Structural Rationale & Pharmacophore Utility

The strategic value of Methyl 5-bromo-2,3-dimethylbenzoate lies in its highly predictable, orthogonal reactivity profile. Rather than viewing the molecule as a simple substituted benzene, it must be analyzed as a multi-vector pharmacophore:

-

Vector 1: The C5 Bromide. Positioned meta to the ester, the bromide is highly activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). Its distal location from the methyl groups ensures minimal steric hindrance during the oxidative addition of the palladium catalyst.

-

Vector 2: The C1 Methyl Ester. Serving as either a robust protecting group or a reactive site for amidation, the ester is uniquely modulated by the adjacent C2 methyl group.

-

Vector 3: The C2/C3 Methyl Groups. These groups provide critical steric shielding. In medicinal chemistry, locking the conformation of an adjacent amide or ester out of the plane of the phenyl ring is a proven tactic for increasing target selectivity and metabolic stability (e.g., preventing rapid cleavage by non-specific esterases). Furthermore, they offer sites for late-stage benzylic functionalization via radical mechanisms.

Orthogonal functionalization vectors of the 2,3-dimethylbenzoate scaffold.

Quantitative Data & Physicochemical Profile

Understanding the baseline metrics of the scaffold is critical for predicting downstream pharmacokinetics. The following data summarizes the core properties of the scaffold and its corresponding free acid ()[1].

| Parameter | Value | Causality / Implication for Drug Design |

| Molecular Weight | 243.10 g/mol | Ideal low-MW starting point for Lead-Oriented Synthesis (LOS), leaving ample room for functionalization without violating Lipinski's Rule of 5. |

| CAS Number | 5613-28-5 | Standard registry for commercial procurement and regulatory documentation. |

| ClogP (est.) | ~3.2 | Lipophilic core; necessitates the introduction of polar appendages (e.g., via C5 amination) to ensure optimal oral bioavailability. |

| Steric Strain (C2-Me) | High | Shields the C1 ester/amide moiety, significantly increasing the in vivo half-life against plasma esterases/amidases. |

| pKa (Free Acid) | 3.77 | The electron-donating methyl groups slightly destabilize the carboxylate compared to benzoic acid, impacting solubility profiles[2][3]. |

Core Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal validation checkpoint.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C5

This protocol functionalizes the C5 position while leaving the ester intact.

-

Causality of Reagent Choice: We utilize

because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is often the bottleneck when coupling functionally dense aromatic rings. -

Step 1 (Preparation): In a flame-dried Schlenk flask, combine Methyl 5-bromo-2,3-dimethylbenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), and

(2.0 eq). -

Step 2 (Degassing): Add a solvent mixture of 1,4-dioxane/

(4:1 v/v). Degas via three rigorous freeze-pump-thaw cycles. Causality: Ambient oxygen rapidly quenches the active Pd(0) species; rigorous degassing prevents catalyst deactivation and suppresses boronic acid homocoupling. -

Step 3 (Initiation): Backfill with

and add -

Step 4 (Self-Validation Check): Monitor the reaction via LC-MS after 2 hours. The reaction is validated as complete only when the characteristic 1:1 isotopic doublet of the brominated starting material (m/z 243/245) is entirely replaced by the product mass. If >5% starting material persists, the system has lost catalytic activity; spike with an additional 0.02 eq Pd catalyst.

-

Step 5 (Workup): Filter the mixture through a Celite pad to remove palladium black, extract with EtOAc, wash with brine, dry over